molecular formula C18H18BrN5O2 B2582874 5-amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-38-3

5-amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2582874
CAS RN: 899737-38-3
M. Wt: 416.279
InChI Key: VBHWNQRHSPXRGL-UHFFFAOYSA-N
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Description

5-amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Scientific Research Applications

Anticancer and Antitumor Applications

The synthesis of triazole derivatives has been extensively researched for their potential anticancer properties. For example, the synthesis and evaluation of new triazole derivatives have shown significant anticancer activity against various cancer cell lines, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. These compounds have been tested at fixed doses and have demonstrated promising results in inhibiting cancer cell growth (Bekircan et al., 2008). Additionally, triazole analogs of combretastatin A-4 have been prepared and showed cytotoxicity and tubulin inhibition, indicating their potential as microtubule-binding agents in cancer treatment (Odlo et al., 2010).

Antimicrobial and Antibacterial Applications

Triazole compounds have also been investigated for their antimicrobial and antibacterial activities. The synthesis of various triazole derivatives has led to compounds with moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. These findings suggest the potential of triazole derivatives in addressing various infectious diseases (Jadhav et al., 2017).

Synthesis and Structural Analysis

The structural characterization of triazole derivatives is crucial for understanding their biological activities. Studies involving X-ray diffraction techniques and DFT-calculated structures have been conducted to elucidate the molecular configuration of triazole compounds, which is essential for the design and development of compounds with desired biological properties (Șahin et al., 2011).

Enzyme Inhibition Studies

Triazole derivatives have been synthesized and screened for their urease inhibition, showcasing excellent activity surpassing standard drugs. This highlights the potential of triazole compounds in developing new therapeutic agents for diseases related to urease activity (Hanif et al., 2012).

properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O2/c1-26-15-7-3-4-12(9-15)10-21-18(25)16-17(20)24(23-22-16)11-13-5-2-6-14(19)8-13/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHWNQRHSPXRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3-bromobenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

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